4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent, such as ethanol, which facilitates the formation of the benzothiazole ring. The reaction conditions include heating the mixture to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms in the compound enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of key enzymes or receptors, resulting in the compound’s biological activity .
Comparison with Similar Compounds
4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent.
Abafungin: An antifungal agent.
Ritonavir: An antiretroviral drug.
Bleomycin: An antineoplastic agent.
Tiazofurin: An antineoplastic agent.
These compounds share the benzothiazole core structure but differ in their substituents, which confer unique biological activities and applications.
Properties
Molecular Formula |
C14H10ClFN2S |
---|---|
Molecular Weight |
292.8g/mol |
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H10ClFN2S/c15-11-2-1-3-12-13(11)18-14(19-12)17-8-9-4-6-10(16)7-5-9/h1-7H,8H2,(H,17,18) |
InChI Key |
KICZFTBNBREQMU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NCC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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